(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid
CAS No.: 1105191-38-5
Cat. No.: VC2981978
Molecular Formula: C13H11FN2O3S
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105191-38-5 |
|---|---|
| Molecular Formula | C13H11FN2O3S |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)7-20-13-15-10(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17) |
| Standard InChI Key | NGGRIVCTAKRVCU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F |
Introduction
Chemical Identity and Structural Features
(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid is identified by the CAS registry number 1105191-38-5. It belongs to the class of pyrimidine derivatives, specifically thio-substituted dihydropyrimidines. The compound features a central pyrimidine ring with a carbonyl group at position 6, a fluorobenzylthio substituent at position 2, and an acetic acid moiety at position 4 .
The molecular structure consists of three primary components: a dihydropyrimidinone core, a 4-fluorobenzyl group connected via a sulfur bridge, and an acetic acid side chain. This arrangement creates a molecule with multiple functional groups that can participate in various biochemical interactions, making it potentially valuable for pharmaceutical applications.
Key Structural Elements
The compound contains several key structural elements that contribute to its chemical behavior and potential biological activities:
-
Dihydropyrimidinone core: Provides a nitrogen-containing heterocyclic scaffold
-
Thioether linkage: Connects the fluorobenzyl group to the pyrimidine ring
-
Acetic acid moiety: Contributes acidic properties and potential for further derivatization
-
Fluorophenyl group: May enhance lipophilicity and metabolic stability
This structural arrangement resembles certain other bioactive molecules, particularly those in the class of pyrimidine-based enzyme inhibitors that have shown promise in medicinal chemistry.
Physical and Chemical Properties
Basic Properties
(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid has a molecular formula of C13H11FN2O3S and a molecular weight of 294.3 g/mol. The compound contains multiple functional groups that define its chemical behavior, including a carboxylic acid, an amide, a thioether, and an aromatic fluorinated ring.
Structural Identifiers
Table 1 presents the various structural identifiers for (2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid:
| Identifier Type | Value |
|---|---|
| CAS Number | 1105191-38-5 |
| Molecular Formula | C13H11FN2O3S |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)7-20-13-15-10(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17) |
| Standard InChIKey | NGGRIVCTAKRVCU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F |
The compound can be represented in multiple standardized chemical notations as shown above, which facilitates its identification in chemical databases and research literature.
Research Context and Applications
(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid is primarily of interest in chemical and pharmaceutical research contexts. The compound's structural versatility makes it potentially valuable for various applications:
-
As a starting material or intermediate in the synthesis of more complex bioactive molecules
-
As a potential lead compound in drug discovery programs targeting various disease pathways
-
For structure-activity relationship studies to understand the role of specific functional groups in biological activity
In particular, the compound shares structural similarities with certain enzyme inhibitors that target pathways involved in cellular proliferation and inflammation, suggesting potential applications in these therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume